
6-(Fluoromethyl)pyridin-2-amine
Übersicht
Beschreibung
6-(Fluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of organic compounds known as pyridines. It contains a pyridine ring, which is a six-membered aromatic heterocyclic compound with two nitrogen atoms . The compound has a molecular weight of 144.12 .
Molecular Structure Analysis
The molecular formula of 6-(Fluoromethyl)pyridin-2-amine is C6H6F2N2 . The structure of this compound includes a pyridine ring with a fluoromethyl group attached to the 6th carbon atom and an amine group attached to the 2nd carbon atom .Physical And Chemical Properties Analysis
6-(Fluoromethyl)pyridin-2-amine is a colorless to light yellow to yellow liquid . The compound should be stored at room temperature .Zukünftige Richtungen
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials. The synthesis of fluorides has attracted more and more attention from biologists and chemists . The direct formation of the C-F bond by fluorinase is the most effective and promising method . This suggests that the research and development of 6-(Fluoromethyl)pyridin-2-amine and similar compounds could have significant implications in these fields in the future.
Eigenschaften
CAS-Nummer |
899897-14-4 |
|---|---|
Molekularformel |
C6H7FN2 |
Molekulargewicht |
126.13 g/mol |
IUPAC-Name |
6-(fluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H7FN2/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2,(H2,8,9) |
InChI-Schlüssel |
FNEFJYNCMVLXAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)N)CF |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



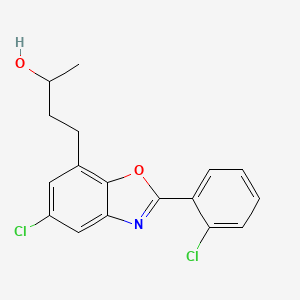

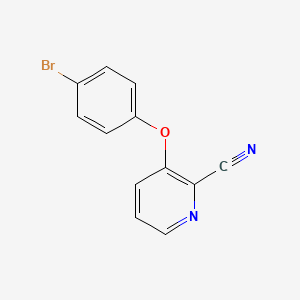

![Methyl 2-[(5-bromo-2-pyrimidinyl)amino]-4-methylpentanoate](/img/structure/B8708610.png)
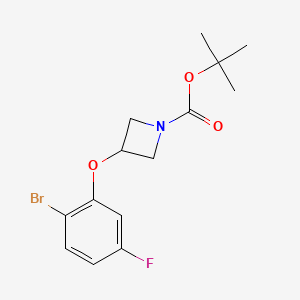
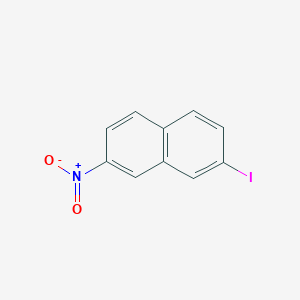
![tert-butyl 5-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B8708631.png)
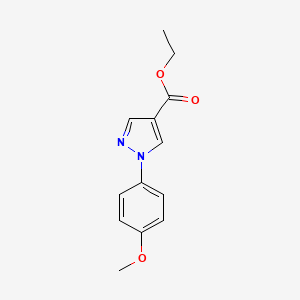
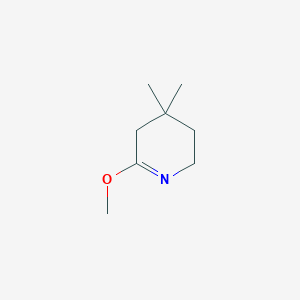
![{2-[2-Methyl-3-(methyloxy)phenyl]ethyl}amine](/img/structure/B8708648.png)
